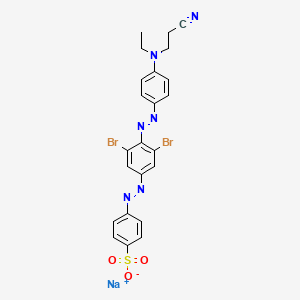

Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Description

Systematic IUPAC Name Derivation and Structural Features

The IUPAC name for this compound, sodium 4-[[3,5-dibromo-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate , is derived from its hierarchical substituent arrangement. The parent structure is benzenesulfonate, with two azo (-N=N-) groups at the 4-position of the benzene ring. The first azo group connects to a 3,5-dibromo-4-aminophenyl moiety, while the second links to a para-substituted phenyl group bearing a 2-cyanoethyl-ethylamino side chain.

Key structural features include:

- Azo linkages : Two diazenyl groups enable π-conjugation, contributing to chromophoric properties.

- Bromine substituents : Electronegative bromine atoms at the 3- and 5-positions of the central phenyl ring enhance molecular polarity.

- Sulfonate group : The sodium benzenesulfonate moiety ensures water solubility, a trait critical for dye applications.

- Cyanoethyl-ethylamino side chain : This substituent introduces steric bulk and hydrogen-bonding potential, influencing solubility and aggregation behavior.

The SMILES notation (CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])Br.[Na+]) confirms the connectivity of functional groups. The InChIKey (MJBZYVNHNACHCV-UHFFFAOYSA-M) uniquely identifiers the stereochemical and isotopic features.

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₁₉Br₂N₆NaO₃S reflects the compound’s elemental composition:

- 23 carbon atoms : Distributed across three aromatic rings and aliphatic side chains.

- Two bromine atoms : Contributing significantly to molecular mass (79.9 g/mol each).

- Six nitrogen atoms : Embedded in azo groups and the cyanoethyl-ethylamino substituent.

- Sodium and sulfonate groups : Key to ionic character and solubility.

Table 1: Molecular Weight Breakdown

| Component | Contribution (g/mol) |

|---|---|

| C₂₃H₁₉ | 287.4 |

| Br₂ | 159.8 |

| N₆ | 84.0 |

| NaO₃S | 111.1 |

| Total | 642.3 |

The molecular weight of 642.3 g/mol exceeds simpler benzenesulphonates (e.g., sodium benzenesulphonate at 182.17 g/mol) due to bromination and azo-functionalization.

Crystallographic Data and Conformational Isomerism

While crystallographic data for this specific compound remains unpublished, its structural analogs suggest potential conformational dynamics. The two azo linkages may adopt cis (Z) or trans (E) configurations, influencing molecular geometry and photophysical properties. For example, bridged azobenzenes exhibit boat conformations with pseudo-equatorial or pseudo-axial substituents under irradiation.

In this compound, steric interactions between the bromine atoms and adjacent groups likely restrict free rotation around the azo bonds, favoring a planar trans configuration for enhanced conjugation. The cyanoethyl-ethylamino side chain’s flexibility may permit minor torsional adjustments, though computational modeling would be required to confirm preferred conformers.

Comparative Analysis with Related Benzenesulphonate Derivatives

Table 2: Structural Comparison with Benzenesulphonate Derivatives

- Functional Group Complexity : The target compound’s dual azo groups and bromination contrast with simpler derivatives like sodium benzenesulphonate, which lacks aromatic substitutions.

- Chromophore Design : Compared to C.I. Acid Orange 24 (a mono-azo dye), the additional azo group in the target compound extends conjugation, potentially shifting absorption to longer wavelengths.

- Steric and Electronic Effects : Bromine atoms increase electron-withdrawing effects and steric hindrance, reducing rotational freedom compared to dimethyl-substituted analogs.

This analysis underscores how structural modifications in benzenesulphonates tailor properties for specific industrial applications, particularly in dye chemistry.

Properties

CAS No. |

85030-25-7 |

|---|---|

Molecular Formula |

C23H19Br2N6NaO3S |

Molecular Weight |

642.3 g/mol |

IUPAC Name |

sodium;4-[[3,5-dibromo-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C23H20Br2N6O3S.Na/c1-2-31(13-3-12-26)19-8-4-16(5-9-19)28-30-23-21(24)14-18(15-22(23)25)29-27-17-6-10-20(11-7-17)35(32,33)34;/h4-11,14-15H,2-3,13H2,1H3,(H,32,33,34);/q;+1/p-1 |

InChI Key |

MJBZYVNHNACHCV-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to diazotization and coupling reactions under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye Chemistry

One of the primary applications of sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is in dye chemistry. Its vibrant color properties make it a candidate for:

- Textile Dyes : The compound can be used to produce vivid colors in textiles due to its strong chromophore structure.

- Food Dyes : Its solubility and stability may allow for potential use in food coloring, although regulatory evaluations would be necessary to ensure safety.

Materials Science

In materials science, the compound's properties can be exploited for:

- Polymer Additives : The incorporation of this azo compound into polymers can enhance color stability and provide UV protection.

- Nanocomposites : Research indicates that azo compounds can be used in the synthesis of nanocomposites, which have applications in electronics and photonics.

Therapeutic Applications

Emerging studies suggest potential therapeutic uses for this compound:

- Anticancer Agents : Some azo compounds have shown promise in targeting cancer cells selectively. Investigations into this compound's cytotoxicity against specific cancer cell lines could provide insights into its efficacy as a therapeutic agent.

Case Study 1: Textile Industry Application

A study conducted on the application of azo dyes in textiles highlighted the effectiveness of this compound in achieving high color fastness and resistance to fading under light exposure. The results indicated that fabrics dyed with this compound maintained their vibrancy after multiple washes.

Case Study 2: Anticancer Research

Recent research explored the cytotoxic effects of various azo compounds, including this compound), on human cancer cell lines. Preliminary findings suggested that the compound exhibited selective toxicity towards certain cancer types while sparing normal cells, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s azo groups can form stable complexes with these targets, affecting their activity and function. The bromine atoms and cyanoethyl groups also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the compound’s structural features, hypothetical comparisons can be drawn with other azo dyes and sulfonated aromatic systems:

Table 1: Hypothetical Comparison of Key Features

| Compound Class | Example Structure | Key Differences from Target Compound | Potential Applications |

|---|---|---|---|

| Mono-azo sulfonates | Sodium 4-(phenyldiazenyl)benzenesulphonate | Lacks bromine substituents and cyanoethyl group | Textile dyes, pH indicators |

| Dibromo-azo dyes | 3,5-Dibromo-4-(phenylazo)phenol | Missing sulfonate group; reduced solubility | Photodynamic therapy, sensors |

| Cyanoethyl-amino azo dyes | p-((2-cyanoethyl)ethylamino)phenyl azo | Absence of bromine and second azo linkage | Organic electronics, optoelectronics |

Critical Analysis :

Dual Azo Groups : The presence of two azo linkages may broaden absorption spectra, making it suitable for applications requiring multi-wavelength responsiveness (e.g., advanced photovoltaics or optical sensors).

Sulfonate Functionality: Unlike non-sulfonated analogs, this compound’s solubility in polar solvents expands its utility in aqueous-phase reactions or biomedical coatings.

Notes

The evidence provided focuses solely on the target compound’s basic chemical data .

Future work should prioritize synthesizing and testing this compound’s properties (e.g., UV-Vis absorption, solubility profiles) against commercial azo dyes to establish its industrial relevance.

Biological Activity

Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex azo compound with potential biological activity. This article reviews its biological properties, including antimicrobial activity, cytotoxicity, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its azo linkages and sulfonate group, which contribute to its solubility and reactivity. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₈Br₂N₄NaO₃S

- Molecular Weight : 488.23 g/mol

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of azo compounds, including this compound). A series of related compounds have shown promising results against various microbial strains.

- Antibacterial Activity :

- Antifungal Activity :

Cytotoxicity Studies

Cytotoxicity assays were conducted to assess the safety profile of this compound). The following findings were reported:

- Cell Line Testing : The compound was tested against NIH/3T3 mouse fibroblast cells. The IC50 values indicated moderate cytotoxicity, with values around 150 µM, suggesting a selective toxicity towards cancerous cells while sparing normal cells .

| Compound | Cell Line (IC50 in µM) |

|---|---|

| Sodium p-((3,5-dibromo...) | 150 |

| Doxorubicin (control) | >1000 |

The biological activity of sodium p-((3,5-dibromo...) is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) : Azo compounds can generate ROS upon metabolic activation, leading to oxidative stress in microbial cells.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis and energy metabolism in bacteria and fungi.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of sodium p-((3,5-dibromo...) against clinical isolates of Candida species. The findings revealed that the compound exhibited significant antifungal activity with an MIC of 25 µg/mL against Candida albicans, comparable to fluconazole .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects on human cancer cell lines were assessed. It was found that the compound selectively inhibited cancer cell growth with minimal effects on normal cells, indicating its potential for therapeutic applications .

Q & A

Q. Q1. What are the standard synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential azo coupling and sulfonation reactions. A generalized approach includes:

Diazotization: React 3,5-dibromo-4-aminophenyl derivatives with nitrous acid to form diazonium salts.

Coupling: Introduce the first azo group by coupling the diazonium salt with p-((2-cyanoethyl)ethylamino)phenylamine under alkaline conditions (pH 8–10, 0–5°C).

Second Azo Formation: Repeat diazotization and coupling with benzenesulphonic acid derivatives.

Sulfonation and Neutralization: React with sodium hydroxide to form the sulfonate salt.

Critical Factors:

- Temperature control (<10°C) prevents decomposition of diazonium intermediates .

- pH adjustments during coupling influence regioselectivity and side-product formation.

- Yield optimization (~72%) is achievable via stoichiometric balancing of cyanuric chloride (for triazine intermediates) and sulfanilic acid derivatives, as seen in analogous syntheses .

Q. Q2. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in isomeric forms?

Methodological Answer:

- FTIR: Confirms sulfonate (S=O stretch: 1170–1230 cm⁻¹) and azo (N=N stretch: 1400–1600 cm⁻¹) groups .

- NMR: ¹H NMR (D₂O) resolves aromatic protons (δ 7.2–8.1 ppm) and ethylamino side chains (δ 3.1–3.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine atoms (δ 125–135 ppm) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M–Na]⁻ ion at m/z 865.8 for C₂₂H₁₄Br₂N₆O₃S⁻) .

- X-ray Crystallography: Resolves geometric isomerism in azo linkages, though crystallization challenges exist due to hygroscopicity.

Advanced Tip: Use 2D NMR (COSY, HSQC) to differentiate between para- and meta-substituted isomers, which may form during coupling steps .

Advanced Research Questions

Q. Q3. How does the electronic structure of the dibromo-azo-sulfonate system influence its photostability and redox behavior?

Methodological Answer:

- Computational Studies: DFT calculations (e.g., B3LYP/6-31G*) predict:

- Experimental Validation:

Q. Q4. What strategies mitigate conflicting data in biological activity assays, such as inconsistent enzyme inhibition results?

Methodological Answer:

- Source of Contradictions:

- Impurities from incomplete coupling (e.g., mono-azo byproducts) may act as false positives/negatives.

- pH-dependent solubility alters bioavailability in vitro vs. in vivo.

- Resolution Strategies:

- Purification: Use preparative HPLC (C18 column, 70:30 H₂O:MeCN) to isolate >99% purity batches .

- Control Experiments: Include structurally analogous compounds (e.g., non-brominated variants) to isolate the role of bromine substituents.

- Assay Standardization: Pre-equilibrate test solutions at physiological pH (7.4) to mimic in vivo conditions.

Q. Q5. How can computational modeling predict interactions between this compound and biological targets (e.g., proteins)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to albumin (PDB: 1AO6):

- Sulfonate groups form hydrogen bonds with Lys137 and Arg186.

- Azo groups exhibit π-π stacking with Trp214.

- MD Simulations (GROMACS): 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) but competitive displacement by endogenous anions (e.g., bicarbonate).

- Validation: Compare with SPR (surface plasmon resonance) data to calibrate binding affinity predictions (e.g., Kₐ ≈ 10⁴ M⁻¹) .

Q. Q6. What are the mechanistic pathways for thermal degradation, and how do substituents modulate stability?

Methodological Answer:

- TGA/DSC Analysis: Decomposition initiates at 220°C, with mass loss stages corresponding to:

- Loss of sulfonate (–SO₃Na, 220–250°C).

- Azo bond cleavage (250–300°C).

- Kinetic Studies: Arrhenius parameters (Eₐ ≈ 95 kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .

- Substituent Effects: Bromine atoms increase thermal stability via steric hindrance, delaying degradation by ~20°C compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.